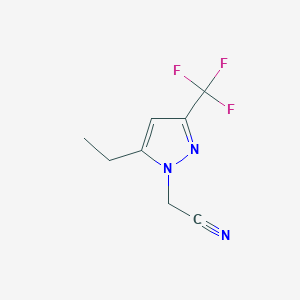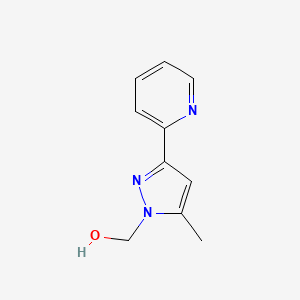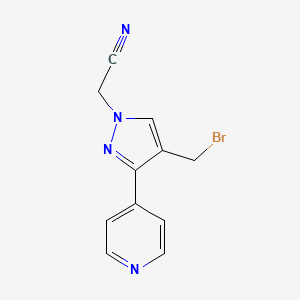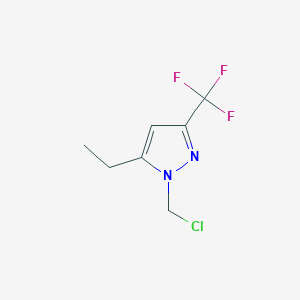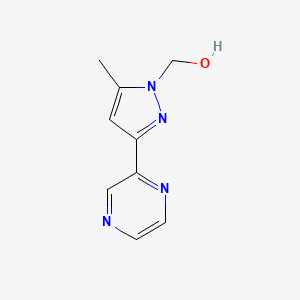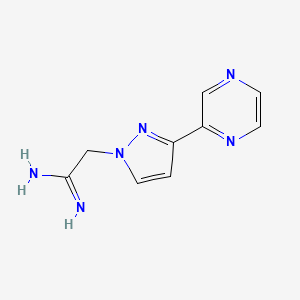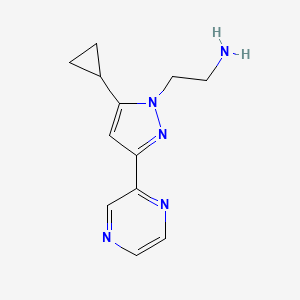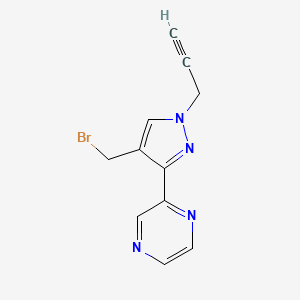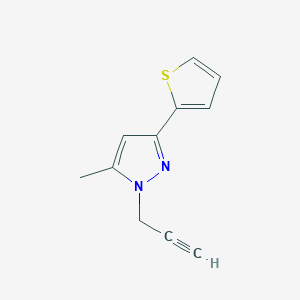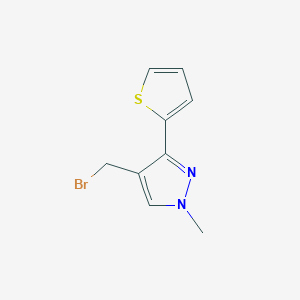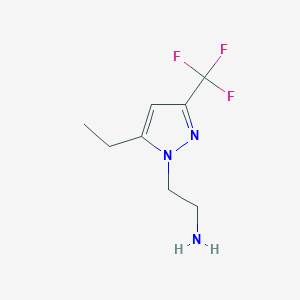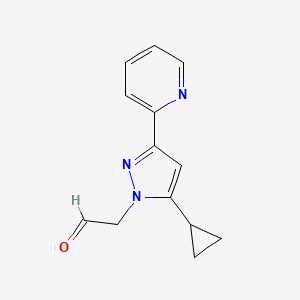
1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a similar compound, Benzene, 1-(2-azidoethyl)-3-(trifluoromethyl)-, contains total 23 bond(s); 15 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 positively charged N .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo C–H amination and alkene aziridination with organic azides under blue LED light (469 nm) irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 1-(2-Azidoethyl)-2-(trifluoromethyl)benzene, the molecular formula is C9H8F3N3 and the average mass is 215.175 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Organic azides, such as the compound , are pivotal in synthesizing various heterocyclic compounds. They can undergo one-pot domino reactions to form five-, six-, or organometallic heterocyclic systems and their fused analogs . The azido group’s reactivity is harnessed to create complex structures essential in pharmaceuticals and agrochemicals.
Catalysis
The azido group in the compound can be utilized in catalytic reactions, particularly in chemoselectivity favoring C−H and C-N bonds . This property is crucial for developing new catalytic methods in organic synthesis, potentially leading to more efficient and selective production of desired products.
Ugi Four-Component Reaction
This compound can participate in Ugi four-component reactions (U-4CR), a powerful tool for generating diverse molecular libraries . This reaction is highly valuable in drug discovery, allowing for the rapid synthesis of a wide array of peptidomimetics and other bioactive molecules.
Nucleophilic Addition Reactions
The azidoethyl side chain can engage in nucleophilic addition reactions, such as Aza-Michael addition . This reaction is fundamental in constructing nitrogen-containing compounds, which are prevalent in many biologically active molecules.
Cycloaddition Reactions
Cycloaddition reactions, like the [3+2] cycloaddition, are another domain where this compound finds application . These reactions are instrumental in creating five-membered rings, which are common in various natural products and pharmaceuticals.
Supramolecular Assembly
Azides, including the one being analyzed, can be used in the formation of supramolecular assemblies . These structures have potential applications in materials science, such as the creation of microporous networks, and in medicine, like blood substitutes for transfusions.
Photodynamic Therapy
Compounds with azido groups are explored for their applications in photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells or pathogens.
Microorganisms Photoinactivation
The azido group’s reactivity under light irradiation makes it suitable for applications in microorganisms’ photoinactivation . This approach is a promising alternative for disinfection and sterilization processes in various industries.
Wirkmechanismus
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Pharmacokinetics
The compound contains an azide group, which could potentially be metabolized in the body to produce nitrogen gas . The presence of the trifluoromethyl group might also influence the compound’s pharmacokinetic properties, as trifluoromethylated compounds are often more lipophilic and thus may have better membrane permeability .
Action environment
Environmental factors such as pH and temperature could influence the compound’s stability and activity. For example, azide groups can be unstable and potentially explosive under certain conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3IN5/c1-4-5(11)6(7(8,9)10)14-16(4)3-2-13-15-12/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJHPGSFOBHTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



